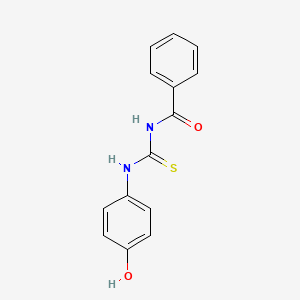

3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea

Description

Significance of Acyl/Aroyl Thioureas in Contemporary Chemistry

Acyl/aroyl thioureas, characterized by the general structure R-C(O)NHC(S)NH-R', are a class of organic compounds that have garnered considerable attention in recent decades. Their importance stems from their remarkable versatility as ligands in coordination chemistry and as precursors in the synthesis of various heterocyclic compounds. rsc.orgnih.gov The presence of multiple donor atoms—specifically the carbonyl oxygen, the thiocarbonyl sulfur, and two nitrogen atoms—allows for a multitude of bonding possibilities with metal ions, leading to the formation of stable metal complexes. rsc.orgnih.govmdpi.com

These compounds and their metal complexes have demonstrated a broad spectrum of applications, including their use as catalysts, chemosensors, and in materials science as flame retardants, antioxidants, and polymers. nih.govrsc.org The ability to systematically modify the R and R' substituents allows for the fine-tuning of their electronic and steric properties, making them attractive for targeted applications. bohrium.com

Overview of Thiourea (B124793) Scaffold Versatility in Chemical Research

The thiourea moiety, -NHC(S)NH-, is a fundamental building block in organic and medicinal chemistry. mdpi.comnih.gov Its structural flexibility is a key attribute, allowing it to exist in tautomeric forms (thione and thiol), although the thione form is generally more stable. mdpi.com This scaffold's ability to form strong hydrogen bonds is crucial for its role in molecular recognition and as an organocatalyst. rsc.orgnih.gov

The versatility of the thiourea scaffold is further highlighted by its widespread presence in various bioactive molecules and commercial products. mdpi.commdpi.com It serves as a key intermediate in the synthesis of numerous heterocyclic systems. nih.gov The structural and electronic properties of thiourea derivatives can be readily modified by introducing different substituents on the nitrogen atoms, leading to a vast library of compounds with diverse chemical and physical characteristics. bohrium.com

Rationale for Investigating 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea

The benzoyl group, with its electron-withdrawing nature, can affect the electron density distribution across the thiourea backbone. The p-hydroxyphenyl group, containing a hydroxyl (-OH) substituent, can participate in hydrogen bonding and may influence the compound's solubility and coordination behavior. nih.gov The interplay between these two distinct substituents on the thiourea core makes 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea an interesting subject for structural analysis and for exploring its potential in coordination chemistry and materials science. nih.gov Studies on related N-benzoyl-N'-arylthiourea derivatives have highlighted their versatile coordination possibilities via the sulfur, oxygen, or nitrogen atoms. nih.gov The crystal structure of similar compounds often reveals intramolecular hydrogen bonding, which contributes to their conformational stability. nih.govresearchgate.net For instance, the crystal structure of 1-Benzoyl-3-(4-hydroxyphenyl)thiourea shows that molecules are stabilized by intramolecular N—H⋯O hydrogen bonds. nih.gov

Properties

IUPAC Name |

N-[(4-hydroxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-12-8-6-11(7-9-12)15-14(19)16-13(18)10-4-2-1-3-5-10/h1-9,17H,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIXXUYUTQTFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969872 | |

| Record name | N-[(4-Hydroxyphenyl)carbamothioyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-34-7 | |

| Record name | N-[[(4-Hydroxyphenyl)amino]thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-benzoyl-3-(p-hydroxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF K-1481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(4-Hydroxyphenyl)carbamothioyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzoyl 1 P Hydroxyphenyl 2 Thiourea

Established Reaction Pathways for Thiourea (B124793) Derivatives

Thiourea derivatives are a significant class of compounds with wide applications, and their synthesis can be achieved through several established reaction pathways. researchgate.net One of the most fundamental methods involves the reaction of amines with carbon disulfide. researchgate.netorganic-chemistry.org Another common approach is the reaction of organoisothiocyanates with amines, which is a versatile route for producing unsymmetrical thioureas. researchgate.netorganic-chemistry.org

Other notable pathways include the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur and the use of (benzotriazol-1-yl)carboximidamides with hydrogen sulfide. researchgate.netresearchgate.net A widely utilized procedure for synthesizing N-acylthioureas is the Douglas-Dains method, which involves reacting amines with acyl isothiocyanates generated in situ. nih.gov These acyl isothiocyanates are typically formed from the corresponding acyl chloride and a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. nih.govmdpi.com The versatility of these methods allows for the introduction of various substituents, leading to a diverse library of thiourea compounds. researchgate.net

Synthesis of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea via Isothiocyanate Routes

The synthesis of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is most commonly achieved through the isothiocyanate route, a specific application of the general methods described for N-acyl thiourea derivatives. nih.govnih.gov This pathway involves a two-step, one-pot procedure that is efficient and widely adopted. nih.govnih.gov

The reaction scheme proceeds as follows:

Formation of the Isothiocyanate Intermediate : The synthesis begins with the generation of benzoyl isothiocyanate. This is accomplished by reacting benzoyl chloride with a thiocyanate salt, typically ammonium thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972). mdpi.comnih.govrsc.orgnih.gov The mixture is often heated under reflux to ensure the complete formation of the benzoyl isothiocyanate intermediate. nih.govnih.gov

Nucleophilic Addition of the Amine : Once the benzoyl isothiocyanate is formed and the reaction mixture is cooled, a solution of the primary amine, in this case, 4-aminophenol (B1666318) (p-aminophenol), is added. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S). mdpi.com This addition reaction is typically stirred for several hours, sometimes with heating, to drive the reaction to completion, yielding the final product, 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea. nih.govnih.govnih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea and related benzoylthioureas can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for improving reaction outcomes. Key factors include the choice of solvent, reaction temperature, time, and the use of catalysts.

Solvent : Anhydrous acetone is the most commonly reported solvent for this synthesis, as it effectively dissolves the reactants and facilitates the formation of the isothiocyanate intermediate. nih.govnih.govrsc.orgnih.gov

Temperature and Time : The initial step of forming the benzoyl isothiocyanate often involves refluxing for a period ranging from 15 minutes to a few hours. nih.govnih.gov After the addition of the amine, the reaction may be continued at room temperature or under reflux for several hours to ensure a high conversion rate. nih.govnih.gov Studies on related syntheses have shown that optimizing reaction time can prevent the formation of undesired by-products. scielo.br For instance, one procedure specifies refluxing with ammonium thiocyanate for one hour, followed by heating with the amine for two hours. nih.gov

Catalysts : The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to improve the yield in the synthesis of N-acyl thiourea derivatives. nih.gov In one study, the introduction of TBAB increased the yield from 41% to 76%. nih.gov

Reactant Stoichiometry : The molar ratio of reactants is another critical parameter. Typically, equimolar amounts of the acid chloride, thiocyanate salt, and amine are used. nih.govnih.govnih.gov However, slight excesses of certain reagents might be employed to drive the reaction to completion. researchgate.net

The following table summarizes the impact of various conditions on the synthesis of benzoylthiourea (B1224501) derivatives, based on findings from related studies.

| Parameter | Condition | Effect on Reaction/Yield | Reference |

|---|---|---|---|

| Solvent | Anhydrous Acetone | Commonly used, provides good solubility for reactants. nih.govnih.gov | nih.govnih.gov |

| Temperature | Reflux | Often used to accelerate the formation of the isothiocyanate intermediate and the final product. nih.govnih.gov | nih.govnih.gov |

| Reaction Time | 1-4 hours | Sufficient time is needed for completion, but excessively long times can reduce selectivity. nih.govscielo.br | nih.govscielo.br |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can significantly improve reaction yield. nih.gov | nih.gov |

| Product Isolation | Precipitation in Water/Ice | A common method to precipitate the crude product from the reaction mixture. nih.govnih.gov | nih.govnih.gov |

Purification Techniques for the Chemical Compound

After the synthesis is complete, the crude 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea must be purified to remove unreacted starting materials, by-products, and other impurities. The most common initial step for isolation is to pour the reaction mixture into a large volume of cold water or onto crushed ice. nih.govnih.gov This causes the organic product, which is insoluble in water, to precipitate out of the solution.

The solid precipitate is then collected by filtration, typically suction filtration, and washed with water to remove any water-soluble impurities. nih.govgoogle.com Further purification is almost always achieved through recrystallization. nih.govnih.govnih.gov Various solvents and solvent systems have been reported for the recrystallization of benzoylthiourea derivatives, indicating that the optimal choice depends on the specific substituents on the molecule.

Commonly used purification methods include:

Recrystallization from a single solvent : Slow evaporation from an ethanolic solution has been used to obtain high-purity crystals of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea suitable for X-ray diffraction. nih.gov Crystallization from 2-propanol, sometimes with the use of charcoal to remove colored impurities, is also reported. nih.gov

Recrystallization from a solvent mixture : A mixture of ethanol (B145695) and dichloromethane (B109758) has been effectively used for recrystallizing similar benzoylthiourea compounds. nih.govresearchgate.net

The purity of the final compound is often confirmed using analytical techniques such as melting point determination and spectroscopic methods (FTIR, NMR). nih.govresearchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Benzoyl 1 P Hydroxyphenyl 2 Thiourea

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and providing insights into its bonding environment. In the case of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, the FT-IR spectrum reveals characteristic vibrational frequencies that confirm its molecular structure.

Key vibrational bands are observed for the N-H, C=O, and C=S functional groups. For a similar compound, 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea, the FT-IR (KBr, cm⁻¹) spectrum shows bands at 3216 cm⁻¹ for the amide N-H stretch, 3019 cm⁻¹ for the thiourea (B124793) N-H stretch, 1670 cm⁻¹ for the C=O stretch, and 1265 cm⁻¹ for the C=S stretch. The presence of a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, is also expected for the p-hydroxyphenyl group.

The positions and shapes of the N-H and C=O bands are particularly sensitive to hydrogen bonding. The presence of intramolecular hydrogen bonding between the N-H of the thiourea moiety and the carbonyl oxygen is a common feature in benzoylthiourea (B1224501) derivatives. This interaction typically leads to a red-shift (lower frequency) of the involved N-H and C=O stretching vibrations compared to their non-bonded states. Intermolecular hydrogen bonding involving the phenolic O-H group and the thiourea or carbonyl groups in the solid state also influences the vibrational spectrum.

A study on ortho-, meta-, and para-hydroxyphenyl-benzoylthiourea ligands, including the title compound (referred to as p-HPBT), has confirmed its structure using infrared spectroscopy among other techniques. researchgate.net Another investigation into a series of benzoylthiourea derivatives also utilized FT-IR for the elucidation of their molecular structures.

Table 1: Characteristic FT-IR Vibrational Frequencies for Benzoylthiourea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | ~3216 | |

| N-H (Thiourea) | Stretching | ~3019 | |

| C=O (Benzoyl) | Stretching | ~1670 | |

| C=S (Thiourea) | Stretching | ~1265 | |

| O-H (Phenol) | Stretching | 3200-3600 (broad) | General |

Note: The data for N-H, C=O, and C=S are based on the closely related compound 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea. The O-H stretch is a general expected range.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Connectivity and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been employed to characterize 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea.

In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons of the benzoyl and p-hydroxyphenyl rings, as well as for the N-H and O-H protons. The chemical shifts of the N-H protons are particularly informative. The downfield chemical shifts of the two N-H protons are indicative of their involvement in hydrogen bonding. For instance, in a related compound, 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea, the CONH and CSNH protons appear as singlets at approximately 9.08 ppm and 12.54 ppm, respectively. The phenolic O-H proton is also expected to appear as a distinct signal, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl (C=O) and thiocarbonyl (C=S) carbons are typically observed at the downfield end of the spectrum. For 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea, these signals appear at approximately 167.14 ppm (C=O) and 178.34 ppm (C=S). The aromatic carbons of the two phenyl rings will show a series of signals in the aromatic region of the spectrum. A study by Raza et al. elucidated the structure of 1-benzoyl-3-(4-hydroxyphenyl)thiourea using NMR techniques. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Benzoylthiourea Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Reference |

| ¹H | CONH | ~9.1 | |

| ¹H | CSNH | ~12.5 | |

| ¹H | Aromatic-H | 7.0 - 8.0 | |

| ¹H | Phenolic OH | Variable | |

| ¹³C | C=O | ~167 | |

| ¹³C | C=S | ~178 | |

| ¹³C | Aromatic-C | 115 - 140 |

Note: The chemical shifts are based on data for closely related benzoylthiourea derivatives and are representative.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Chromophoric Characteristics

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is expected to show absorption bands corresponding to π → π* and n → π* transitions within the benzoyl and phenyl chromophores, as well as the thiourea moiety. Studies on similar benzoylthiourea derivatives have reported absorption maxima in the UV region. researchgate.net The exact position of these bands can be influenced by the solvent polarity.

Table 3: Electronic Absorption and Emission Properties of Related Thiourea Derivatives

| Technique | Compound | Excitation (nm) | Emission (nm) | Reference |

| Fluorescence | 1-(2-Hydroxyphenyl)thiourea | 416 | 520 | researchgate.net |

Single Crystal X-Ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 1-Benzoyl-3-(4-hydroxyphenyl)thiourea has been determined and reveals several key features. researchgate.net

The molecule adopts a syn-anti configuration with respect to the thiono C=S group across the thiourea C-N bonds. researchgate.net An important feature is the presence of an intramolecular hydrogen bond between one of the thiourea N-H protons and the carbonyl oxygen atom, forming a six-membered ring. This interaction contributes to the planarity of the central part of the molecule. researchgate.net

The dihedral angle between the mean planes of the benzoyl and hydroxyphenyl rings is approximately 36.77°. researchgate.net In the crystal, molecules are linked by a network of intermolecular hydrogen bonds. These include weak C-H···O, O-H···S, and N-H···O interactions, which connect the molecules into chains along the c-axis. researchgate.net

Table 4: Selected Crystallographic Data for 1-Benzoyl-3-(4-hydroxyphenyl)thiourea

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂O₂S | researchgate.net |

| Molecular Weight | 272.33 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁/c (or similar) | researchgate.net |

| a (Å) | 5.5865 (10) | researchgate.net |

| b (Å) | 14.451 (2) | researchgate.net |

| c (Å) | 16.462 (3) | researchgate.net |

| V (ų) | 1329.0 (4) | researchgate.net |

| Z | 4 | researchgate.net |

| Dihedral Angle (Benzoyl-Hydroxyphenyl) | 36.77 (8)° | researchgate.net |

Computational and Theoretical Chemistry Studies of 3 Benzoyl 1 P Hydroxyphenyl 2 Thiourea

Quantum Chemical Calculations of Molecular Geometry and Conformational Energetics (e.g., DFT Optimization)

Density Functional Theory (DFT) has been a primary tool for optimizing the molecular geometry of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea. These calculations aim to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Studies often employ the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-31G(d) to perform these optimizations. The calculated geometric parameters are typically in good agreement with experimental data obtained from X-ray crystallography, validating the computational models used.

Key structural features highlighted by these calculations include the near-planar arrangement of the benzoyl thiourea (B124793) core and the specific orientation of the p-hydroxyphenyl group relative to the rest of the molecule. The intramolecular hydrogen bond between the N-H group and the carbonyl oxygen (C=O) is a critical factor in stabilizing the dominant conformation. For instance, the O-H...O bond length in a similar benzoylthiourea (B1224501) derivative was calculated to be around 1.88 Å.

Table 1: Selected Calculated vs. Experimental Geometrical Parameters for a Benzoylthiourea Derivative Core

| Parameter | Bond Length (Calculated, Å) | Bond Length (Experimental, Å) | Bond Angle (Calculated, °) | Bond Angle (Experimental, °) |

|---|---|---|---|---|

| C=S | 1.677 | 1.665 | - | - |

| C=O | 1.241 | 1.229 | - | - |

| N-C=S | - | - | 126.9 | 127.4 |

| N-C=O | - | - | 119.2 | 119.8 |

Note: Data is representative of the benzoylthiourea core and may be sourced from closely related derivatives.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is applied to understand the chemical reactivity of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea. This involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO is typically distributed over the thiourea moiety and the hydroxyphenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often localized on the benzoyl portion of the molecule, particularly the carbonyl group, suggesting this is a likely site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. A smaller energy gap implies higher reactivity. For 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea and its derivatives, this gap is calculated to understand its kinetic stability.

Table 2: Calculated FMO Energies for a Representative Benzoylthiourea Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Note: Values are illustrative and obtained from DFT/B3LYP calculations for a closely related compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich or electron-poor. These maps are valuable for predicting how the molecule will interact with other chemical species.

In the MEP map of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, the most negative potential (typically colored red) is concentrated around the electronegative oxygen atom of the carbonyl group (C=O) and the sulfur atom of the thiourea group (C=S). These regions represent the most probable sites for electrophilic attack. The area around the phenolic hydroxyl group (O-H) also shows a negative potential.

Positive potential regions (colored blue) are generally found around the N-H protons and the C-H protons, indicating these are the likely sites for nucleophilic attack. The MEP analysis corroborates the predictions made by FMO theory regarding the molecule's reactive sites.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., Computational NMR, IR, UV)

Quantum chemical calculations are widely used to predict the spectroscopic properties of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, which are then compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model. There is generally a strong correlation between the calculated and experimental vibrational frequencies for key functional groups like N-H, C=O, C-N, and C=S. For example, the calculated C=O stretching frequency is often found to be slightly lower than expected due to intramolecular hydrogen bonding.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can identify the specific electronic transitions (e.g., n → π* or π → π*) responsible for the absorption bands observed experimentally. The major absorption bands are typically attributed to transitions involving the benzoyl and thiourea chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show good linear correlation with experimental spectra, aiding in the assignment of specific proton and carbon signals.

Table 3: Comparison of Calculated and Experimental Wavenumbers (cm-1) for Key Vibrational Modes

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch | 3250 | 3245 |

| C-H Aromatic Stretch | 3100 | 3095 |

| C=O Stretch | 1675 | 1670 |

| C=S Stretch | 780 | 775 |

Note: Values are representative for the benzoylthiourea functional groups and show typical agreement after scaling.

Theoretical Insights into Tautomeric Forms and Energetics

Thiourea derivatives, including 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, can exist in different tautomeric forms, primarily the thione-thiol and keto-enol forms. Computational studies investigate the relative stabilities of these tautomers by calculating their total energies.

The thione-keto form is consistently found to be the most stable tautomer in the gas phase and in various solvents, as confirmed by its significantly lower calculated energy compared to the thiol and enol forms. The energy difference is substantial enough to suggest that the thione-keto form is overwhelmingly predominant under normal conditions. This stability is attributed in part to the favorable intramolecular hydrogen bond between the N-H group and the carbonyl oxygen.

Coordination Chemistry of 3 Benzoyl 1 P Hydroxyphenyl 2 Thiourea As a Ligand

Ligand Design Principles and Potential Coordination Sites (S, O Donor Atoms)

3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is an N,N'-disubstituted thiourea (B124793) derivative featuring a benzoyl group attached to one nitrogen and a p-hydroxyphenyl group to the other. The design of this ligand incorporates multiple potential donor atoms, making it a versatile chelating agent. The key to its coordination capability lies in the presence of soft and hard donor atoms, specifically the sulfur (S) of the thiocarbonyl group (C=S) and the oxygen (O) of the carbonyl group (C=O). researchgate.net

The thiourea core, -NH-C(S)-NH-, is flanked by a benzoyl group [-C(O)Ph] and a p-hydroxyphenyl group [-C₆H₄OH]. This arrangement allows for the formation of a stable six-membered pseudo-ring through an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen (N-H···O). nih.govnih.gov This pre-organization of the donor atoms is a crucial design principle that enhances its chelating ability.

The primary coordination sites are the thiocarbonyl sulfur atom and the carbonyl oxygen atom. researchgate.net The sulfur atom is considered a soft donor, showing a high affinity for soft metal ions, while the oxygen atom is a hard donor, preferring to coordinate with hard metal ions. This dual-donor nature allows 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea to form stable complexes with a wide range of transition metals. semanticscholar.org The phenolic hydroxyl group (-OH) on the phenyl ring also presents a potential, though less common, coordination site, which could lead to the formation of polynuclear complexes. The nitrogen atoms of the thiourea backbone can also participate in coordination, typically after deprotonation of the N-H group, leading to bidentate chelation. mdpi.commdpi.com Computational studies on similar benzoylthiourea (B1224501) compounds confirm that the most favorable donor sites are indeed the carbonyl oxygen and the thiocarbonyl sulfur atoms. researchgate.net

Synthesis and Isolation of Metal Complexes Involving 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea

The synthesis of the ligand, 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, is a prerequisite for the preparation of its metal complexes. A common and efficient method involves a two-step reaction. First, benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable solvent like acetone (B3395972). nih.govnih.gov Subsequently, 4-aminophenol (B1666318) (the precursor for the p-hydroxyphenyl group) is added to the solution of benzoyl isothiocyanate. The mixture is typically stirred and refluxed, after which the product is precipitated by pouring the reaction mixture into cold water. nih.gov The resulting solid is then filtered, washed, and purified by recrystallization, often from ethanol (B145695). nih.gov

The synthesis of metal complexes of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea generally follows a direct reaction between the ligand and a metal salt in an appropriate solvent. The general procedure is as follows:

Dissolution : The ligand is dissolved in a solvent such as ethanol, methanol, or a DMF/acetone mixture.

Addition of Metal Salt : A solution of the desired metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O, ZnCl₂) in the same or a compatible solvent is added dropwise to the ligand solution. mdpi.com

Reaction Conditions : The reaction is typically carried out with a 2:1 ligand-to-metal molar ratio, suggesting the formation of complexes with the general formula [M(L)₂]. researchgate.net The mixture is often stirred at room temperature or gently heated under reflux for a period ranging from a few minutes to several hours to ensure complete reaction. nih.govmdpi.com

Isolation : The resulting metal complex, which often precipitates out of the solution, is isolated by filtration. The solid is then washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials and dried under vacuum.

The complexes are generally obtained as stable, colored powders with yields ranging from moderate to good. mdpi.com Their solubility varies, but they are often soluble in polar organic solvents like DMSO and DMF.

Structural Characterization of Metal Complexes (e.g., Coordination Geometry, Bond Lengths, Bond Angles)

The precise three-dimensional arrangement of atoms in the metal complexes of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is elucidated primarily through single-crystal X-ray diffraction. While a specific crystal structure for a metal complex of this exact ligand is not detailed in the provided search results, extensive data on the ligand itself and closely related benzoylthiourea complexes allow for a comprehensive understanding of the expected structural features.

The free ligand, 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, crystallizes in the orthorhombic system. nih.gov Its structure is stabilized by a significant intramolecular N-H···O hydrogen bond, which forms a six-membered ring. nih.gov This feature is critical as it influences the ligand's conformation upon complexation.

Upon coordination to a metal ion, the ligand typically acts as a bidentate chelating agent, binding through the carbonyl oxygen and the thiocarbonyl sulfur atoms. This results in the formation of a stable six-membered chelate ring with the metal center.

Coordination Geometry: The geometry of the resulting complex is determined by the coordination number of the metal ion and the nature of the metal itself. For divalent transition metals like Ni(II), Cu(II), and Co(II), with a 1:2 metal-to-ligand ratio, octahedral or square planar geometries are commonly observed. researchgate.net For instance, complexes of the type [M(L)₂X₂], where X is a monodentate ligand like chloride, are expected to adopt an octahedral geometry.

Bond Lengths and Angles: X-ray diffraction data reveals characteristic changes in bond lengths and angles upon complexation:

C=S Bond: The C=S bond length in the free ligand is approximately 1.671 Å. nih.gov Upon coordination of the sulfur atom to a metal, this bond is expected to lengthen due to the donation of electron density from the C=S π-orbital to the metal ion.

C=O Bond: The C=O bond length in the free ligand is around 1.22 Å. Similar to the C=S bond, coordination of the oxygen atom to the metal center would likely cause a slight elongation of this bond.

C-N Bonds: The C-N bond lengths within the thiourea backbone (typically ~1.33-1.39 Å) may also be affected, reflecting the delocalization of electrons within the newly formed chelate ring. nih.gov

The table below summarizes typical crystallographic data for the free ligand, 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, which serves as a benchmark for comparison with its metal complexes.

| Parameter | Value for 1-Benzoyl-3-(4-hydroxyphenyl)thiourea nih.gov |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5865 (10) |

| b (Å) | 14.451 (2) |

| c (Å) | 16.462 (3) |

| C=S Bond Length (Å) | 1.671 (2) |

| C=O Bond Length (Å) | 1.223 (2) |

| C8-N1 Bond Length (Å) | 1.388 (2) |

| C8-N2 Bond Length (Å) | 1.328 (2) |

Spectroscopic Investigations of Metal Complexes (IR, UV-Vis, NMR)

Spectroscopic techniques are indispensable for confirming the coordination of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea to metal ions and for probing the structure of the resulting complexes in the absence of single-crystal X-ray data.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for identifying the ligand's donor sites. A comparison of the IR spectrum of the free ligand with those of its metal complexes reveals key shifts in vibrational frequencies.

ν(N-H) Vibrations: The free ligand shows N-H stretching bands typically in the range of 3000-3200 cm⁻¹. nih.gov The disappearance or significant shift of these bands in the complex's spectrum can indicate deprotonation of the N-H group and coordination through the nitrogen atom. ksu.edu.tr

ν(C=O) Vibration: The strong absorption band corresponding to the carbonyl (C=O) stretch, observed around 1670 cm⁻¹ in the free ligand, shifts to a lower frequency (lower wavenumber) in the spectrum of the complex. nih.govksu.edu.tr This shift is a direct consequence of the coordination of the carbonyl oxygen to the metal ion, which weakens the C=O double bond.

ν(C=S) Vibration: The band associated with the thiocarbonyl (C=S) stretch, often found in the 1170-1270 cm⁻¹ region, also shifts upon complexation. nih.govresearchgate.net This shift confirms the involvement of the sulfur atom in the coordination.

New Bands: The formation of new, weaker bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the M-O and M-S stretching vibrations, providing direct evidence of coordination.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. The spectrum of the free ligand typically shows intense bands in the UV region due to π→π* and n→π* transitions within the aromatic rings and the C=O and C=S chromophores. researchgate.net Upon complexation, these bands may shift (either bathochromically or hypsochromically). More importantly, for transition metal complexes, new, weaker absorption bands often appear in the visible region. These bands are characteristic of d-d electronic transitions and their position and intensity can help in determining the coordination geometry of the metal ion (e.g., octahedral vs. tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)).

¹H NMR: In the ¹H NMR spectrum of the free ligand, the N-H protons appear as distinct signals at the downfield region (e.g., ~9.0 and ~12.5 ppm). nih.gov Upon complexation, these signals may broaden, shift, or disappear (in the case of deprotonation), indicating the involvement of the N-H groups in the coordination. The signals of the aromatic protons may also show shifts due to changes in the electronic environment upon complex formation.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbons of the C=O and C=S groups are particularly sensitive to coordination. The chemical shifts of these carbons in the complex will differ from those in the free ligand, confirming the participation of these groups in bonding to the metal ion. nih.gov

The table below summarizes key spectroscopic data for the free ligand and the expected changes upon complexation.

| Spectroscopic Technique | Free Ligand (Typical Values) | Metal Complex (Expected Changes) |

|---|---|---|

| IR (cm⁻¹) | ν(C=O): ~1670 ν(C=S): ~1265 ν(N-H): ~3019-3216 | Shift of ν(C=O) to lower frequency Shift of ν(C=S) Broadening/disappearance of ν(N-H) Appearance of ν(M-O) and ν(M-S) bands |

| UV-Vis (nm) | Intense UV bands (π→π, n→π) | Shifts in ligand-based bands Appearance of new, weak d-d transition bands in the visible region |

| ¹H NMR (ppm) | N-H signals: ~9.0, ~12.5 | Shift, broadening, or disappearance of N-H signals Shifts in aromatic proton signals |

| ¹³C NMR (ppm) | C=O signal: ~167 C=S signal: ~178 | Shift in C=O and C=S signals |

Electronic Structure and Bonding Analysis in Metal Complexes (Theoretical and Experimental)

Understanding the electronic structure and the nature of the chemical bonds in metal complexes of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is crucial for explaining their stability, reactivity, and physical properties. This is achieved through a combination of experimental techniques and theoretical calculations.

Theoretical and Computational Analysis: Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of such complexes. researchgate.net Computational studies can provide detailed information that is often difficult to obtain experimentally.

Geometry Optimization: DFT calculations are used to predict the most stable three-dimensional structure of the metal complexes. The calculated bond lengths, bond angles, and coordination geometries can be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the complex. The spatial distribution of these orbitals reveals the sites most likely to be involved in electronic transitions and chemical reactions. Typically, in these complexes, the HOMO is located on the ligand (often with contributions from the S and O atoms), while the LUMO may be centered on the metal ion or distributed over the entire complex.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the charge distribution and the nature of the metal-ligand bonds. It can quantify the charge transfer from the ligand's donor atoms (O and S) to the metal center, confirming the formation of coordinate covalent bonds.

Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to simulate the electronic absorption (UV-Vis) spectra of the complexes. researchgate.net By comparing the calculated electronic transitions with the experimental spectrum, the nature of the observed absorption bands (e.g., ligand-to-metal charge transfer, metal-to-ligand charge transfer, d-d transitions) can be assigned.

Experimental Analysis: Experimental techniques provide data that complements and validates the theoretical findings.

Magnetic Susceptibility Measurements: This technique is used to determine the number of unpaired electrons in paramagnetic complexes (i.e., those with transition metals like Cu(II), Ni(II), Co(II)). The effective magnetic moment (μ_eff) helps in determining the spin state and the coordination geometry of the metal ion. For example, an octahedral Ni(II) complex is expected to have two unpaired electrons and a magnetic moment of around 2.8-3.2 B.M.

Cyclic Voltammetry (CV): CV is an electrochemical method used to study the redox properties of the complexes. It can identify the oxidation and reduction potentials, providing information about the stability of different oxidation states of the metal center and the influence of the ligand on these properties.

Together, these theoretical and experimental approaches provide a comprehensive picture of the electronic structure and bonding, highlighting the covalent character of the M-O and M-S bonds and the significant charge delocalization within the chelate ring.

Chelate Ring Formation and Stability in Metal Complexes

A key feature of the coordination of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea to a metal ion is the formation of a chelate ring. The stability of the resulting metal complex is significantly enhanced by this phenomenon, known as the chelate effect.

Chelate Ring Formation: As established, the ligand typically acts as a bidentate O,S-donor. Upon deprotonation of the N-H group adjacent to the benzoyl moiety, the ligand coordinates to a single metal ion through both the carbonyl oxygen and the thiocarbonyl sulfur atoms. This simultaneous binding creates a closed, six-membered ring structure composed of the metal ion and a five-atom fragment of the ligand: M-O-C-N-C-S.

The formation of this ring is entropically favored compared to the coordination of two separate monodentate ligands. Furthermore, the pre-organization of the ligand due to the intramolecular N-H···O hydrogen bond in its free state reduces the entropic penalty associated with chelation, further facilitating the formation of a stable complex. nih.gov

Stability of Metal Complexes: The stability of the chelate ring and, by extension, the entire metal complex is influenced by several factors:

Ring Size: Six-membered chelate rings, like the one formed here, are generally very stable due to minimal ring strain. The bond angles within the ring can adopt values close to their ideal geometries.

Nature of the Metal Ion: The stability of the complexes often follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is related to the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

Electron Delocalization: The chelate ring often contains a system of delocalized π-electrons, which adds to its thermodynamic stability. The delocalization can extend from the benzoyl group through the O-C-N-C-S backbone.

Hard-Soft Acid-Base (HSAB) Principle: The presence of both a hard donor (O) and a soft donor (S) allows the ligand to form stable complexes with a variety of metal ions. Metal ions that are borderline acids, such as Cu(II), Ni(II), and Co(II), can bond effectively with both donor atoms, leading to particularly stable chelates.

The formation of a robust six-membered chelate ring is a defining characteristic of the coordination chemistry of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, underpinning the stability and unique properties of its metal complexes.

Supramolecular Chemistry and Crystal Engineering of 3 Benzoyl 1 P Hydroxyphenyl 2 Thiourea and Its Derivatives

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions (N-H⋯O, N-H⋯S, O-H⋯S, O-H⋯O)

Hydrogen bonds are the primary interactions dictating the molecular structure and crystal packing of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea. Both intramolecular and intermolecular hydrogen bonds are crucial in stabilizing the resulting structures.

Intramolecular Hydrogen Bonding: A prominent and commonly observed feature in the crystal structure of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea and its derivatives is the formation of an intramolecular N—H⋯O hydrogen bond. nih.govresearchgate.net This interaction occurs between the benzoyl C=O group and the adjacent N-H group of the thiourea (B124793) moiety, creating a six-membered pseudo-ring, often described as an S(6) loop. nih.govresearchgate.net This intramolecular hydrogen bond contributes to the planarity of the central C₂N₂OS fragment and stabilizes the molecular conformation. nih.govnih.gov In the case of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, this bond is specifically between the N2 and O1 atoms. nih.govresearchgate.net

Intermolecular Hydrogen Bonding: The crystal packing of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is further stabilized by a network of intermolecular hydrogen bonds. These interactions link individual molecules into larger assemblies. The key intermolecular hydrogen bonds identified are:

O—H⋯S: The hydroxyl group (-OH) on the phenyl ring acts as a hydrogen bond donor to the sulfur atom of the thiourea group (C=S) of a neighboring molecule. nih.govresearchgate.net

N—H⋯O: The second N-H group of the thiourea unit donates a proton to the hydroxyl oxygen of an adjacent molecule. nih.govresearchgate.net

C—H⋯O: Weaker C—H⋯O interactions are also observed, where aromatic C-H groups interact with the benzoyl oxygen atom. nih.govresearchgate.net

In many related benzoylthiourea (B1224501) derivatives, centrosymmetric eight-membered {⋯HNC=S}₂ synthons are a common supramolecular motif. nih.gov These are formed by a pair of N—H⋯S hydrogen bonds between two molecules, resulting in the formation of inversion dimers. nih.govresearchgate.net

The following table summarizes the hydrogen bond geometries observed in the crystal structure of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N2–H2B···O1 (intramolecular) | 0.86 | 2.06 | 2.766 (2) | 140 |

| O2–H2O···S1 | 0.82 | 2.34 | 3.153 (2) | 171 |

| N1–H1B···O2 | 0.86 | 2.16 | 2.972 (2) | 157 |

| C11–H11A···O1 | 0.93 | 2.59 | 3.498 (3) | 164 |

| Data sourced from crystallographic studies of 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. nih.gov |

Role of Non-Covalent Interactions in Crystal Packing (C-H⋯π, π⋯π Stacking, Halogen Bonding, etc.)

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role in the crystal packing of benzoylthiourea derivatives. These weaker interactions, including C-H⋯π and π⋯π stacking, contribute to the formation of robust three-dimensional structures. nih.govnih.gov

C-H⋯π Interactions: In related structures, C-H⋯π interactions are observed where hydrogen atoms from various parts of one molecule interact with the electron-rich π-systems of the phenyl rings of an adjacent molecule. nih.govnih.gov These interactions help connect supramolecular synthons, such as dimers, into more extended networks. nih.gov

Halogen Bonding: In derivatives containing halogen substituents, halogen bonds (e.g., C–Cl⋯S) can act as significant structure-directing forces, contributing to the formation of specific supramolecular assemblies like halogen-bonded chains. nih.gov

The combination of these varied non-covalent forces allows for fine-tuning of the crystal packing and the resulting material properties.

Elucidation of Supramolecular Architectures (Chains, Layers, Helical Structures, Dimers)

The interplay of the intra- and intermolecular interactions discussed above leads to the formation of well-defined supramolecular architectures.

Dimers: A fundamental and frequently observed supramolecular synthon in benzoylthiourea derivatives is the centrosymmetric dimer. nih.govresearchgate.net This motif is typically formed through a pair of intermolecular N—H⋯S hydrogen bonds, creating a robust eight-membered ring. nih.gov

Chains: In the crystal structure of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, the combination of O—H⋯S, N—H⋯O, and C—H⋯O intermolecular hydrogen bonds links the molecules into a one-dimensional chain extending along the c-axis. nih.govresearchgate.net

Layers and 3D Networks: These primary chains or dimers can be further assembled into higher-order structures. Weaker interactions like C-H⋯π or van der Waals forces connect the chains or dimer stacks into two-dimensional layers or complex three-dimensional architectures. nih.govresearchgate.net For instance, in some derivatives, hydrogen-bonded dimers stack along a crystallographic axis and are connected by C-H⋯O and C-H⋯π interactions to form a 3D structure. nih.gov

Helical Structures: The specific arrangement of non-covalent interactions can sometimes lead to the formation of helical supramolecular assemblies. nih.gov

The predictability of these synthons, particularly the intramolecular S(6) loop and the intermolecular dimer motif, makes the benzoylthiourea scaffold a valuable building block in crystal engineering. rsc.org

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions, allowing for a detailed examination of intermolecular contacts.

The surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. researchgate.netnih.gov

For thiourea derivatives, Hirshfeld analysis typically reveals the following contributions:

H⋯H Contacts: Often the most significant contribution, representing a large portion of the surface area and indicating the importance of van der Waals forces. nih.govnih.gov

O⋯H/H⋯O and S⋯H/H⋯S Contacts: These appear as distinct sharp spikes in the fingerprint plot and correspond to the strong O—H⋯O/S and N—H⋯O/S hydrogen bonds that are crucial to the crystal packing. researchgate.netnih.gov

C⋯H/H⋯C Contacts: These contacts represent C-H⋯π interactions and other weaker C-H involved bonds. nih.govnih.gov

This quantitative analysis confirms the importance of hydrogen bonding and van der Waals interactions in stabilizing the crystal structures of these compounds. mdpi.com

| Interaction Type | Typical Contribution (%) |

| H···H | 40 - 50% |

| C···H/H···C | ~20% |

| O···H/H···O | 5 - 20% |

| S···H/H···S | ~10% |

| This table presents typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for related thiourea derivatives. nih.govnih.gov |

Crystal Engineering Strategies Based on 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea Scaffolds

The predictable and robust nature of the hydrogen-bonding motifs in benzoylthiourea derivatives makes them excellent candidates for crystal engineering. rsc.org The goal of crystal engineering is to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions.

Strategies involving the 3-benzoyl-1-(p-hydroxyphenyl)-2-thiourea scaffold include:

Functional Group Modification: The introduction of different substituents on the phenyl rings can systematically alter the intermolecular interactions. For example, adding hydroxyl groups can introduce new hydrogen bonding pathways, potentially changing the resulting supramolecular architecture from a dimer-based structure to a more complex chain or layer. acs.orgnih.gov Introducing halogens can promote halogen bonding, which competes with or complements the existing hydrogen bond network. nih.gov

Co-crystallization: Forming co-crystals of the thiourea derivative with other molecules (co-formers) can create novel supramolecular synthons and architectures. The hydroxyl group on the p-hydroxyphenyl ring is an excellent site for forming strong hydrogen bonds with complementary co-formers, leading to new materials with modified physical properties. mdpi.com

Scaffold Elaboration: The core thiourea scaffold can be incorporated into larger, more complex molecules like macrocycles or polymers. nih.govresearchgate.net In such systems, the thiourea unit retains its ability to form predictable hydrogen bonds, guiding the self-assembly of these larger structures into ordered solid-state materials. nih.gov

By strategically modifying the molecular structure and utilizing different crystallization conditions, the 3-benzoyl-1-(p-hydroxyphenyl)-2-thiourea scaffold and its derivatives provide a versatile platform for the rational design of functional crystalline materials.

Mechanistic Investigations of Functional Activities

Enzyme Inhibition Mechanisms (In Vitro and In Silico Approaches)

The structural motifs within 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea make it a candidate for interacting with various enzyme active sites. Both in silico molecular docking and in vitro assays have been employed to elucidate these inhibitory mechanisms.

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory diseases. The inhibition of its tautomerase activity is a key therapeutic strategy. While direct studies on 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea are not extensively reported, research on analogous N-benzoyl-N'-phenylthiourea derivatives provides significant mechanistic insights. researchgate.netjppres.comubaya.ac.id

Molecular docking simulations of N-benzoyl-N'-phenylthiourea derivatives against the MIF protein (PDB ID: 1LJT) have shown that these compounds can fit into the enzyme's active site. researchgate.netjppres.comubaya.ac.id The binding is typically stabilized by a network of non-covalent interactions. For 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, the p-hydroxyphenyl group is of particular importance. It is analogous to the hydroxyphenyl group in known MIF inhibitors like ISO-1, which forms crucial hydrogen bonds with amino acid residues such as Asn96 within the active site. researchgate.net

The proposed inhibitory mechanism involves the following key interactions:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, interacting with key residues in the MIF active site. The carbonyl oxygen of the benzoyl group and the nitrogen atoms of the thiourea (B124793) moiety can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl rings of the benzoyl and hydroxyphenyl groups can engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket.

Pi-Pi Stacking: Aromatic ring interactions may further stabilize the binding of the inhibitor within the active site.

In vitro assays on related N-benzoyl-N'-phenylthiourea compounds have confirmed their ability to inhibit the tautomerase activity of MIF, although the potency can vary depending on the specific substitutions on the phenyl rings. researchgate.netjppres.comubaya.ac.id These studies collectively suggest that 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea likely functions as a competitive inhibitor of MIF by occupying its active site and preventing substrate binding.

Table 1: Key Molecular Interactions in MIF Inhibition by Thiourea Derivatives

| Interaction Type | Involved Moiety in Inhibitor | Potential Interacting Residues in MIF |

|---|---|---|

| Hydrogen Bonding | p-Hydroxyphenyl, Carbonyl, Thiourea NH | Asn96, Pro1, Lys32, Tyr95 |

| Hydrophobic Interactions | Benzoyl Ring, Phenyl Ring | Ile64, Pro1 |

Information regarding the specific mechanisms of esterase and protease inhibition by 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is limited in the available literature. However, the general reactivity of the acylthiourea functional group suggests potential for interaction with the active sites of these enzymes, which often contain nucleophilic serine, cysteine, or threonine residues. The electrophilic carbon of the carbonyl group in the benzoyl moiety could be susceptible to nucleophilic attack by these residues, potentially leading to reversible or irreversible inhibition. Further mechanistic studies are required to fully elucidate these potential activities.

Antioxidant Activity Mechanisms (e.g., Radical Scavenging Pathways)

Thiourea derivatives are recognized for their antioxidant properties, primarily acting as radical scavengers. hueuni.edu.vn The antioxidant mechanism of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is significantly enhanced by the presence of the p-hydroxyphenyl group. The primary mechanism is believed to be hydrogen atom transfer (HAT). hueuni.edu.vn

In the HAT pathway, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), thereby neutralizing it and terminating the radical chain reaction. This process is highly favorable due to the stability of the resulting phenoxyl radical, which is resonance-stabilized by the aromatic ring.

The thiourea moiety also contributes to the antioxidant activity. The N-H protons can also be donated to free radicals, although this is generally less favorable than the donation from the phenolic hydroxyl group. Computational studies on similar thiourea derivatives have shown that the HAT mechanism is kinetically preferred over single electron transfer (SET) pathways. hueuni.edu.vn

Initiation: A free radical (R•) is present in the system.

Propagation: The phenolic antioxidant (Ar-OH) donates a hydrogen atom to the free radical. Ar-OH + R• → Ar-O• + RH

Termination: The resulting phenoxyl radical (Ar-O•) is relatively stable and can react with another radical to form a non-radical species. Ar-O• + R• → Ar-OR Ar-O• + Ar-O• → Non-radical products

This compound's ability to scavenge various reactive oxygen species (ROS) like the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂•⁻) makes it a potent antioxidant.

Elucidation of Chelation Mechanisms in Corrosion Inhibition

Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic media. scu.edu.cn The mechanism of inhibition by 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea on a metal surface (e.g., steel) involves adsorption, which is a combination of physisorption and chemisorption. scu.edu.cn

Physisorption: In acidic solutions, the nitrogen and sulfur atoms of the thiourea moiety can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid), forming a protective physical barrier.

Chemisorption (Chelation): This is the dominant and more robust inhibition mechanism. The 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea molecule contains multiple active centers with lone pairs of electrons—specifically the sulfur atom of the thiocarbonyl group (C=S), the oxygen atom of the carbonyl group (C=O), the nitrogen atoms of the thiourea backbone, and the oxygen atom of the hydroxyl group. These heteroatoms can donate their lone pair electrons to the vacant d-orbitals of the metal atoms on the surface, forming coordinate covalent bonds. scu.edu.cnjmaterenvironsci.com This process, known as chelation, results in the formation of a stable, protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Quantum chemical calculations on similar benzoyl thiourea molecules have shown that the reactive sites are mainly distributed on the C=S and C=O double bonds. scu.edu.cn The presence of aromatic rings also contributes to the adsorption process through π-electron interactions with the metal surface. The adsorption of these molecules typically follows the Langmuir adsorption isotherm model. scu.edu.cn

Investigations into Interaction with Biomolecules (e.g., DNA Binding Studies at a Mechanistic Level)

The planar aromatic rings and hydrogen bonding capabilities of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea suggest its potential to interact with biomacromolecules like DNA. While specific studies on this compound are not widely available, research on structurally related thiourea derivatives provides insights into possible binding mechanisms.

The potential modes of interaction with the DNA double helix include:

Intercalation: The planar benzoyl and phenyl rings could potentially insert themselves between the base pairs of the DNA, leading to a distortion of the helix and interference with DNA replication and transcription processes.

Groove Binding: The molecule could fit into the minor or major grooves of the DNA. This binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the molecule and the edges of the DNA base pairs. The hydroxyl and NH groups of the compound would be key in forming hydrogen bonds with the phosphate (B84403) backbone or the base pairs within the grooves.

Further biophysical studies, such as UV-Visible spectroscopy, fluorescence quenching assays, and circular dichroism, would be necessary to confirm the exact binding mode and to quantify the binding affinity of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea with DNA.

Potential as Precursors in Organic Synthesis (e.g., Heterocyclic Compound Formation)

N-acylthiourea derivatives, such as 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, are valuable and versatile precursors in the synthesis of a wide range of heterocyclic compounds. researchgate.netmdpi.com The thiourea moiety provides a reactive C=S group and two N-H groups that can participate in various cyclization reactions.

The general strategy involves the reaction of the acylthiourea with bifunctional reagents, leading to the formation of five- or six-membered heterocyclic rings. For example:

Synthesis of Thiazole (B1198619) Derivatives: Reaction with α-haloketones can lead to the formation of substituted thiazole rings. The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration.

Synthesis of Benzothiazoles: The N-(p-hydroxyphenyl)thiourea part of the molecule can be a precursor for benzothiazole (B30560) synthesis under specific reaction conditions. nih.gov

Formation of Oxathiolones: In the presence of certain reagents, thiourea derivatives can react to form oxathiolone rings. researchgate.net

The benzoyl group can also influence the reactivity and can sometimes be involved in the cyclization process or be retained as a substituent on the final heterocyclic product. The versatility of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea as a building block opens avenues for the creation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Role as Ligands in Catalytic Systems (Mechanistic Aspects)

The compound 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea belongs to the broader class of N-benzoyl-N'-arylthiourea derivatives, which are recognized for their versatility as ligands in transition metal-catalyzed reactions. nih.govrsc.org The defining characteristic of these ligands is their ability to coordinate with metal centers through multiple donor atoms—specifically the sulfur, oxygen, and nitrogen atoms of the thiourea and benzoyl moieties. This multi-faceted coordination capability allows for the formation of stable and catalytically active metal complexes, particularly with palladium. nih.govresearchgate.net

The primary role of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea in catalytic systems is to act as a stabilizing ligand for the metal catalyst, most notably palladium(II). researchgate.netmdpi.com The coordination of the ligand to the metal center can occur in different modes. Spectroscopic studies on similar N-benzoyl-N'-aryl thiourea complexes with palladium(II) and platinum(II) have shown that these ligands can act as monodentate ligands, coordinating through the sulfur atom, or as bidentate ligands, coordinating through both the sulfur and oxygen atoms. researchgate.net The specific coordination mode can influence the stability and reactivity of the resulting catalyst.

In the context of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions, the ligand plays a crucial role throughout the catalytic cycle. The general mechanism for these reactions involves a series of steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), migratory insertion, and reductive elimination. The 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea ligand can influence each of these steps by modulating the electronic and steric properties of the palladium center.

Recent research has also highlighted the role of thiourea derivatives in the formation and stabilization of palladium nanoparticles, which can act as highly efficient heterogeneous catalysts. mdpi.com Palladium(II) complexes derived from bis-(N-benzoylthiourea) ligands have been shown to be effective precursors for catalytically active palladium nanoparticles that can promote a variety of cross-coupling reactions in aqueous media. mdpi.com This suggests that complexes of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea could similarly serve as reservoirs for catalytically active palladium species.

A proposed mechanistic pathway for a desulfurative Suzuki-Miyaura coupling reaction using thioureas as substrates involves the in-situ generation of a palladium-carbene complex. This pathway highlights the dynamic role the thiourea ligand can play, going beyond a simple spectator ligand to being directly involved in the catalytic transformation.

While specific, detailed mechanistic studies exclusively employing 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea are not extensively documented in the reviewed literature, the data from closely related N-benzoyl-N'-arylthiourea systems provide a strong basis for understanding its likely role. The following table summarizes representative conditions for a palladium-catalyzed cross-coupling reaction where a similar thiourea ligand is employed, illustrating the typical parameters of such a catalytic system.

Table 1: Representative Conditions for a Palladium-Catalyzed Cross-Coupling Reaction Utilizing a Thiourea-Derivative Ligand

| Parameter | Condition |

| Catalyst Precursor | Palladium(II) acetate |

| Ligand | Bis-(N-benzoylthiourea) derivative |

| Reactants | Aryl halide, Boronic acid (for Suzuki-Miyaura) or Alkene (for Heck) |

| Base | Inorganic or Organic Base (e.g., K₂CO₃, Et₃N) |

| Solvent | Typically an organic solvent (e.g., DMF, Toluene) or Water mdpi.com |

| Temperature | Varies, often elevated (e.g., 80-120 °C) |

| Reaction Time | Varies from hours to a full day |

Future Research Directions and Prospects for 3 Benzoyl 1 P Hydroxyphenyl 2 Thiourea

Exploration of Novel Coordination Complexes and Their Electronic Properties

The N-benzoyl-N'-arylthiourea framework is a versatile ligand capable of coordinating with metal ions through its sulfur, oxygen, or nitrogen atoms. researchgate.netnih.gov This flexibility allows for the formation of diverse coordination complexes with unique geometries and electronic properties. nih.govrsc.orgnih.gov Future research should focus on systematically exploring the coordination chemistry of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea with a broad range of transition metals.

Key research avenues include:

Synthesis of Novel Complexes: Systematic reaction of the ligand with various transition metal salts (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Re(I)) to synthesize new mononuclear and polynuclear complexes. nih.govnih.govuzh.ch The solvent system and reaction conditions can be varied to control the resulting structure.

Investigation of Electronic Properties: Employing techniques such as UV-visible spectroscopy, cyclic voltammetry, and sulfur K-edge X-ray absorption spectroscopy (XAS) to probe the electronic transitions, redox behavior, and the nature of the metal-ligand bond. nih.govresearchgate.netcardiff.ac.uk XAS, for instance, can quantify the covalency of the metal-sulfur bond by analyzing pre-edge spectral features. nih.govresearchgate.net

Interactive Table:

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating discovery. For 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, advanced computational modeling can provide deep insights into its structure-activity relationships (SAR).

Future computational studies should include:

Density Functional Theory (DFT) Calculations: To optimize the molecular geometry, calculate electronic properties like HOMO-LUMO energy gaps, and investigate the molecule's chemical stability. researchgate.netksu.edu.tr Such calculations have been used to compare the stability of different polymorphs of benzoylthiourea (B1224501) derivatives. researchgate.net

Molecular Docking: To predict the binding affinity and orientation of the compound and its future metal complexes within the active sites of various biological targets. nih.govnih.gov This can help in identifying potential therapeutic applications, for instance, as antimicrobial or anticancer agents by targeting enzymes like DNA gyrase or protein kinases. ksu.edu.trnih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior and stability of the ligand-receptor complexes over time, providing a more realistic model of biological interactions than static docking. nih.gov

Hirshfeld Surface Analysis: To visualize and quantify the various intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern the crystal packing and supramolecular assembly of the compound. researchgate.netmersin.edu.tr

Interactive Table:

Development of Advanced Materials Based on Supramolecular Assemblies

The ability of thiourea (B124793) derivatives to form extensive networks of hydrogen bonds makes them excellent building blocks for supramolecular chemistry and the development of advanced materials. mersin.edu.tr The N-H and C=O/C=S groups in 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea are prime sites for forming intra- and intermolecular hydrogen bonds, such as N-H···O and N-H···S. mersin.edu.trnih.govnih.gov

Future research prospects in this area are:

Crystal Engineering: Systematically studying the crystallization conditions (e.g., solvent, temperature) to control the formation of different polymorphs or co-crystals with desired supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. nih.gov

Self-Assembling Materials: Exploring the self-assembly of the compound in solution and on surfaces to create ordered nanostructures. This could lead to the development of organogels or thin films with specific functional properties. academie-sciences.fr

Chemically Fueled Materials: A frontier in materials science is the creation of dynamic materials that require chemical energy to assemble and can exhibit life-like properties such as self-healing. acs.org Future work could explore incorporating the 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea scaffold into reaction cycles that fuel transient supramolecular polymerization. acs.org

Interactive Table:

Mechanistic Studies of Biological Interactions for New Target Identification

Thiourea derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, and antifungal properties. uzh.chmdpi.combiointerfaceresearch.com The specific mechanisms of action, however, are often not fully elucidated. researchgate.net A crucial future direction is to move beyond screening and delve into the precise molecular mechanisms by which 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea and its derivatives exert their biological effects.

Key research objectives should include:

Target Deconvolution: For observed biological activities, identifying the specific molecular target (e.g., enzyme, receptor, DNA) is paramount. biointerfaceresearch.com This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.

Enzyme Inhibition Studies: If a target enzyme is identified, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive). This has been a focus for benzoylthiourea derivatives acting as insect growth regulators by inhibiting chitin (B13524) synthesis. researchgate.net

Probing Drug Resistance Mechanisms: Investigating how cancer cells or microbes might develop resistance to this class of compounds to inform the design of next-generation derivatives that can overcome these challenges.

Molecular Docking and SAR: Using computational predictions to guide the synthesis of new derivatives with modified functional groups to enhance binding to newly identified targets and improve selectivity. biointerfaceresearch.com For example, adding electron-withdrawing groups can increase the acidity of the N-H protons and enhance hydrogen bonding with biological targets. biointerfaceresearch.com

Interactive Table:

Applications in Analytical Chemistry (e.g., Metal Ion Sensing)

The ability of the thiourea moiety to bind effectively with various metal ions makes its derivatives excellent candidates for the development of chemical sensors. nih.govnih.gov The combination of the thiourea binding site with the hydroxyphenyl group in 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea could be harnessed to create selective and sensitive chemosensors.

Future research in this domain should explore:

Colorimetric and Fluorometric Sensors: Designing sensors where the binding of a specific metal ion to the thiourea group induces a change in the electronic properties of the conjugated system, resulting in a visible color change or a turn-on/turn-off fluorescence response. nih.govacs.orgresearchgate.net

Selective Ion Detection: Tuning the structure of the ligand to achieve high selectivity for environmentally or biologically important metal ions, such as mercury (Hg²⁺), copper (Cu²⁺), or zinc (Zn²⁺). acs.orgresearchgate.nettsijournals.com

Development of Practical Sensing Devices: Immobilizing the compound onto solid supports, such as paper strips or polymer films, to create simple, low-cost, and portable devices for on-site visual detection of target analytes in environmental or biological samples. tsijournals.com

Interactive Table:

Q & A

Q. What is the recommended methodology for synthesizing 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, and how can reaction conditions be optimized?